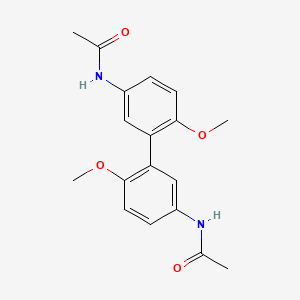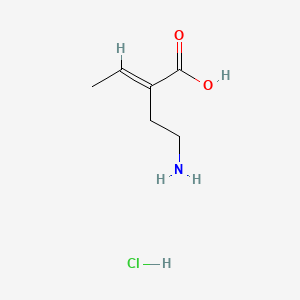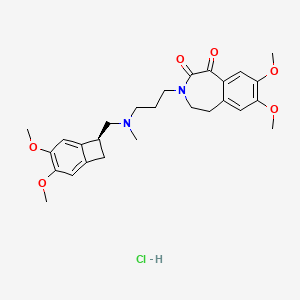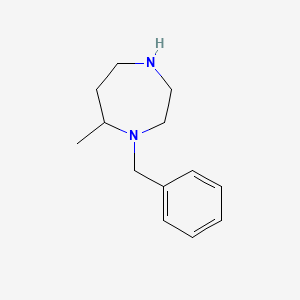
1-Benzyl-7-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-7-methyl-1,4-diazepane” is a synthetic substance . It is structurally similar to certain known bioactive molecules.
Synthesis Analysis
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades . The synthetic schemes and reactivity of 1,4-diazepines have been discussed in various studies .Molecular Structure Analysis
The molecular formula of “1-Benzyl-7-methyl-1,4-diazepane” is C13H20N2 . It has a molecular weight of 204.311 . The exact mass is 204.162643 .Chemical Reactions Analysis
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .Physical And Chemical Properties Analysis
“1-Benzyl-7-methyl-1,4-diazepane” has a density of 1.0±0.1 g/cm3 . Its boiling point is 296.1±28.0 °C at 760 mmHg . The flash point is 113.0±15.0 °C .Scientific Research Applications
Synthetic Routes and Biological Activities
1,4-Diazepines, including derivatives like 1-Benzyl-7-methyl-1,4-diazepane, are compounds with two nitrogen atoms in a seven-membered heterocyclic ring. These compounds are noteworthy for their extensive range of biological activities, making them a significant area of interest for medicinal chemistry and pharmaceutical research. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been a focus for decades due to their medicinal significance. These derivatives exhibit a variety of biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activities underlines the potential of 1,4-diazepine derivatives, including 1-Benzyl-7-methyl-1,4-diazepane, for further exploration and development in pharmaceutical applications (Rashid et al., 2019).
Synthetic Approaches for Heterocyclic Compounds
The condensation of o-phenylenediamines with various electrophilic reagents has led to the development of methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, indicating the versatility of diazepine frameworks in synthesizing heterocyclic compounds. This review highlights the significant role of 1,4-diazepine derivatives, such as 1-Benzyl-7-methyl-1,4-diazepane, in creating compounds with potential biological applications, including their use in designing molecules with enhanced pharmacological profiles (Ibrahim, 2011).
Environmental Persistence and Removal
The environmental occurrence, fate, and transformation of benzodiazepines, including derivatives structurally related to 1-Benzyl-7-methyl-1,4-diazepane, have been investigated in water treatment studies. These studies reveal the challenges associated with the persistence and removal of benzodiazepine derivatives from the environment, emphasizing the need for effective water treatment solutions to address the contamination by pharmaceutical compounds (Kosjek et al., 2012).
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of diazopinones , which are known to carry biological activity .
Biochemical Pathways
It is known that this compound is involved in the synthesis of diazopinones , which suggests that it may play a role in the biochemical pathways associated with these compounds.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDAJPPEVSFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

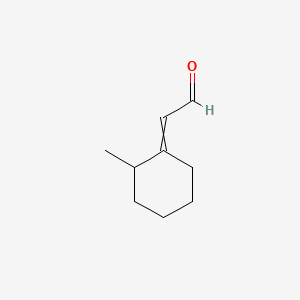
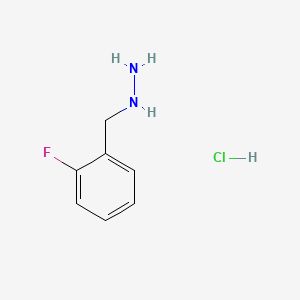
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
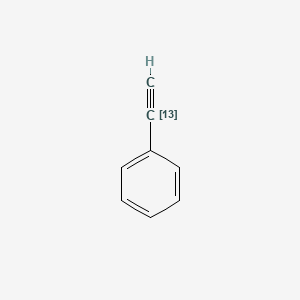

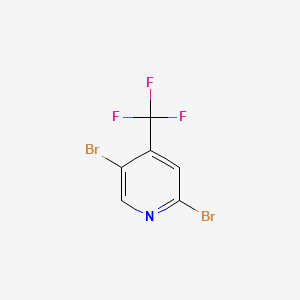
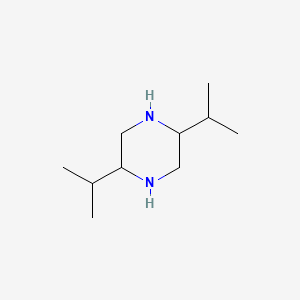
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
